molecular formula C7H7NOS B1470583 3-(Thiazol-2-yl)cyclobutan-1-one CAS No. 1512594-97-6

3-(Thiazol-2-yl)cyclobutan-1-one

Cat. No.: B1470583
CAS No.: 1512594-97-6
M. Wt: 153.2 g/mol
InChI Key: XDYZKWHPQLHSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiazol-2-yl)cyclobutan-1-one is a heterocyclic compound featuring a thiazole ring fused to a cyclobutanone moiety. Thiazoles are known for their diverse biological activities and are a significant platform in medicinal chemistry . The unique structure of this compound makes it an interesting subject for various scientific research applications.

Mechanism of Action

Mode of Action

    Specific changes resulting from this interaction remain undisclosed. Further research is needed to elucidate the precise mode of action.

Pharmacokinetics (ADME Properties)

Biochemical Analysis

Biochemical Properties

3-(Thiazol-2-yl)cyclobutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been reported to inhibit the activity of COX and LOX enzymes by binding to their active sites . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It may be transported across cell membranes by solute carriers or ATP-binding cassette transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to mitochondria, where they can influence mitochondrial function and induce apoptosis in cancer cells. The localization of this compound within different subcellular compartments can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 3-(Thiazol-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with cyclobutanone precursors in the presence of catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Thiazol-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Thiazol-2-yl)cyclobutan-1-one has several scientific research applications:

Comparison with Similar Compounds

3-(Thiazol-2-yl)cyclobutan-1-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its fused cyclobutanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-6-3-5(4-6)7-8-1-2-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYZKWHPQLHSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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